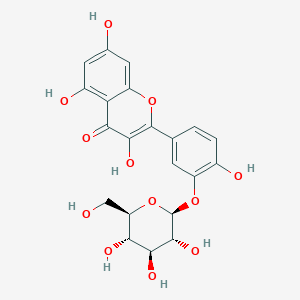

Quercetin-3'-glucoside

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H20O12 |

|---|---|

Molecular Weight |

464.4 g/mol |

IUPAC Name |

3,5,7-trihydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |

InChI |

InChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)32-11-3-7(1-2-9(11)24)20-18(29)16(27)14-10(25)4-8(23)5-12(14)31-20/h1-5,13,15,17,19,21-26,28-30H,6H2/t13-,15-,17+,19-,21-/m1/s1 |

InChI Key |

YLWQTYZKYGNKPI-HMGRVEAOSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Activity and Mechanisms of Action of Quercetin-3'-glucoside

Introduction

Quercetin-3'-glucoside (Q3G), also known as isoquercitrin, is a flavonoid glycoside ubiquitously found in a variety of fruits and vegetables, including apples, onions, and tea.[1][2] As a prominent dietary antioxidant, Q3G has garnered significant attention within the scientific community for its diverse pharmacological properties.[3][4] This technical guide provides a comprehensive overview of the biological activities of this compound, delving into its molecular mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of Q3G's therapeutic potential.

While quercetin itself has been extensively studied, its glycosidic forms, such as Q3G, often exhibit distinct bioavailability and bioactivity profiles.[2][5] Upon ingestion, Q3G can be absorbed and metabolized, with studies indicating that quercetin glucosides are rapidly absorbed in humans.[1][6] This guide will explore the scientific evidence supporting the multifaceted roles of Q3G, including its antioxidant, anti-inflammatory, anticancer, neuroprotective, cardioprotective, and antidiabetic effects. We will also provide detailed experimental protocols and visual workflows to facilitate the practical application of this knowledge in a research setting.

I. Antioxidant Activity and Mechanisms

The hallmark of this compound's biological activity is its potent antioxidant capacity.[3] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous chronic diseases.[7] Q3G mitigates oxidative stress through several key mechanisms.

A. Direct Radical Scavenging

Q3G can directly neutralize free radicals by donating a hydrogen atom, thereby stabilizing the radical and preventing further oxidative damage.[8] The antioxidant capacity of flavonoids is intrinsically linked to their molecular structure, with the arrangement of functional groups determining their radical scavenging efficacy.[9] Theoretical studies suggest that the hydroxyl groups on the B and C rings of the quercetin structure are major contributors to its antioxidant activity.[8]

B. Modulation of Endogenous Antioxidant Systems

Beyond direct scavenging, Q3G enhances the body's innate antioxidant defenses by modulating cellular signaling pathways.[7] A critical pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[10] Q3G has been shown to alleviate oxidative stress via the Nrf2/ARE pathway, leading to the upregulation of protective enzymes.[10]

Experimental Assessment of Antioxidant Capacity

A battery of in vitro assays is commonly employed to quantify the antioxidant potential of compounds like Q3G.[7] It is recommended to use multiple assays to gain a comprehensive understanding of a compound's antioxidant profile.[7]

Table 1: Common In Vitro Antioxidant Capacity Assays

| Assay | Principle | Measurement |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[11][12] | Decrease in absorbance at ~517 nm. |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a loss of its characteristic blue-green color.[7][11] | Decrease in absorbance at ~734 nm. |

| FRAP (Ferric Reducing Antioxidant Power) Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in the formation of an intense blue color.[7] | Increase in absorbance at ~593 nm. |

| ORAC (Oxygen Radical Absorbance Capacity) Assay | Measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.[7][13] | Decay of fluorescence over time. |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of Reagents:

-

DPPH Solution: Prepare a stock solution of DPPH in methanol. The final working concentration should result in an absorbance of approximately 1.0 at 517 nm.

-

Test Compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol, ethanol, or DMSO.[7]

-

Positive Control: Prepare a stock solution of a standard antioxidant like Ascorbic Acid or Trolox.[7]

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compound and positive control to obtain a range of concentrations.

-

In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution.[7]

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[12]

-

II. Anti-inflammatory Activity and Mechanisms

Chronic inflammation is a key contributor to the development of various diseases. This compound exhibits significant anti-inflammatory properties by modulating key inflammatory pathways.[14]

A. Inhibition of Pro-inflammatory Mediators

Q3G has been shown to suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[15] This inhibition is crucial in mitigating the inflammatory cascade.

B. Modulation of NF-κB Signaling

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[16] Q3G can inhibit the activation of NF-κB, thereby preventing the transcription of genes encoding pro-inflammatory proteins.[15][17] The antioxidant properties of Q3G also contribute to its anti-inflammatory effects, as ROS can activate the NF-κB pathway.[15]

Experimental Assessment of Anti-inflammatory Activity

Cell-based assays are instrumental in evaluating the anti-inflammatory potential of compounds like Q3G.[16]

Table 2: Common Cell-Based Anti-inflammatory Assays

| Assay | Cell Line | Principle | Measurement |

| NF-κB Reporter Assay | HEK293 cells transfected with an NF-κB response element-luciferase reporter construct.[16][18] | Measures the ability of a compound to inhibit TNF-α-induced NF-κB activation. | Luminescence signal. |

| Cytokine Secretion Assay | Macrophage cell lines (e.g., THP-1) or primary cells stimulated with lipopolysaccharide (LPS).[17] | Quantifies the levels of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant. | ELISA or multiplex immunoassay. |

| Macrophage Differentiation and Adhesion Assay | THP-1 monocytes differentiated into macrophages using PMA and activated with LPS.[17] | Assesses changes in cell morphology and adhesion, which are characteristic of macrophage activation. | Automated cell imaging and analysis. |

Experimental Protocol: NF-κB Reporter Assay

-

Cell Culture and Seeding:

-

Culture H293-NF-κB-RE-luc2P reporter cells under standard conditions.

-

Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

Treat the cells with varying concentrations of this compound for a specified pre-incubation period.

-

Stimulate the cells with TNF-α to induce NF-κB activation.

-

-

Luminescence Measurement:

-

After the stimulation period, lyse the cells and add a luciferase substrate.

-

Measure the luminescence signal using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound.

-

Determine the IC50 value.[16]

-

III. Anticancer Activity and Mechanisms

This compound has demonstrated promising anticancer effects in various cancer cell lines.[10][19] Its mechanisms of action are multifaceted, targeting key processes involved in cancer progression.

A. Induction of Apoptosis

Q3G can induce programmed cell death, or apoptosis, in cancer cells.[10] This is achieved through the modulation of apoptosis-associated proteins, including the activation of caspases (caspase-9 and -3) and the regulation of the Bcl-2 family of proteins.[10] Specifically, Q3G can downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[10]

B. Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer. Q3G has been shown to induce cell cycle arrest, thereby halting the proliferation of cancer cells.[10] Studies have indicated that Q3G can cause cell cycle arrest at the S phase.[10]

C. Inhibition of Cancer Cell Migration and Invasion

The spread of cancer to distant sites, known as metastasis, is a major cause of cancer-related mortality. Q3G has been found to inhibit the migration and infiltration of cancer cells.[10]

D. Modulation of Signaling Pathways

The anticancer effects of Q3G are mediated by its influence on various signaling pathways that are often dysregulated in cancer, including the PI3K/Akt/mTOR and MAPK/ERK pathways.[20][21]

Experimental Assessment of Anticancer Activity

A range of in vitro assays are available to screen and validate the anticancer properties of compounds.[22]

Table 3: Common In Vitro Anticancer Assays

| Assay | Principle | Measurement |

| MTT/MTS Assay | Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.[3] | Absorbance at a specific wavelength. |

| CellTiter-Glo® Luminescent Cell Viability Assay | Quantifies the amount of ATP present, which is an indicator of metabolically active cells.[22] | Luminescence signal. |

| Annexin V/Propidium Iodide (PI) Staining | Differentiates between viable, apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer cell membrane (Annexin V) and membrane integrity (PI). | Flow cytometry analysis. |

| Cell Cycle Analysis | Stains cellular DNA with a fluorescent dye (e.g., propidium iodide) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). | Flow cytometry analysis. |

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding:

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

-

Solubilization:

-

Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.[19]

-

IV. Other Notable Biological Activities

In addition to the core activities discussed above, this compound exhibits a range of other beneficial effects.

-

Neuroprotective Effects: Q3G has demonstrated neuroprotective properties, potentially by reducing oxidative stress and inflammation in the brain.[23][24] Studies suggest it may have a role in mitigating the effects of neurodegenerative diseases.[25][26]

-

Cardioprotective Effects: Q3G may contribute to cardiovascular health by improving endothelial function and reducing blood pressure.[27] It is suggested to exert these effects through its antioxidant and anti-inflammatory actions.[28] However, some studies have found that the cardioprotective effects of quercetin aglycone may be more potent than its glycoside derivatives at the same dose.[29]

-

Antidiabetic Effects: Q3G has shown potential in managing blood glucose levels.[30][31] It has been reported to improve glucose tolerance and decrease intestinal sugar uptake.[32] The proposed mechanisms include the modulation of the SIRT1/AMPK/GLUT4 signaling cascade.[33]

V. Bioavailability and Metabolism

The therapeutic efficacy of any compound is contingent upon its bioavailability. Quercetin and its glycosides are absorbed in the intestine, undergo metabolism in the small intestine and liver, and are also metabolized by the gut microbiota.[5] Studies in humans have shown that quercetin glucosides are rapidly absorbed.[1][6] The bioavailability of quercetin-3-glucoside is an important consideration for its development as a therapeutic agent.[34]

Conclusion

This compound is a promising natural compound with a wide spectrum of biological activities, including potent antioxidant, anti-inflammatory, and anticancer effects. Its mechanisms of action are complex and involve the modulation of multiple cellular signaling pathways. This in-depth technical guide has provided a comprehensive overview of the current scientific understanding of Q3G, supported by detailed experimental methodologies and visual representations of key processes. Further research is warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications for the prevention and treatment of a range of human diseases.

References

- Benchchem. Application Notes and Protocols for In Vitro Antioxidant Activity Assays for Flavonoids.

- A comprehensive review on preliminary screening models for the evalu

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific

- Hollman, P. C., van Trijp, J. M., & Katan, M. B. (2000). Bioavailabilities of quercetin-3-glucoside and quercetin-4'-glucoside do not differ in humans. The Journal of nutrition, 130(5), 1200–1203. [Link]

- Rahimi, R. H., Sardari, S., & Yaghmaei, S. (2023). Non-animal and Non-human Cancer Models for Drug Screening. International Journal of Clinical Case Reports and Reviews, 14(2ss).

- Stoll, C., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food & function, 6(1), 133-139. [Link]

- Valentão, P., et al. (2002). Biological activity of quercetin-3-O-glucoside, a known plant flavonoid. Natural product research, 16(2), 65-71. [Link]

- Patient-derived cancer models: Valuable pl

- Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment.

- Sirenko, O., Olsen, C., & Cromwell, E. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Molecular Devices.

- Yu, X., et al. (2021). Neuropharmacological Effects of Quercetin: A Literature-Based Review. Frontiers in Pharmacology, 12, 663214. [Link]

- Smart cellular assays to study inflamm

- Wang, L., et al. (2020). Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures. Molecules (Basel, Switzerland), 25(16), 3632. [Link]

- Investigating the Antioxidant Capacity of Newly Synthesized Flavonoids via DPPH Assay.

- Antioxidant Activity of Quercetin and Its Glucosides

- Lee, S., et al. (2021). Quercetin-3-Glucoside Extracted from Apple Pomace Induces Cell Cycle Arrest and Apoptosis by Increasing Intracellular ROS Levels. Antioxidants (Basel, Switzerland), 10(4), 543. [Link]

- Quercetin and quercetin-3-β-d-glucoside improve cognitive and memory function in Alzheimer's disease mouse.

- Enomoto, T., et al. (2020). Potential Role of Quercetin Glycosides as Anti-Atherosclerotic Food-Derived Factors for Human Health. Molecules (Basel, Switzerland), 25(18), 4289. [Link]

- Hollman, P. C., van Trijp, J. M., & Katan, M. B. (2000). Bioavailabilities of Quercetin-3-Glucoside and Quercetin-4′-Glucoside Do Not Differ in Humans.

- Kim, Y. J., et al. (2018). Quercetin-3-O-β-D-glucoside decreases the bioavailability of cyclosporin A through regulation of drug metabolizing enzymes, transporters and nuclear receptors in rats. Molecular medicine reports, 17(3), 4335–4344. [Link]

- Reyes-Farias, M., & Carrasco-Pozo, C. (2019). The Anti-Cancer Effect of Quercetin: Molecular Implications in Cancer Metabolism. International journal of molecular sciences, 20(13), 3177. [Link]

- Potential Implications of Quercetin and its Deriv

- Quercetin-3-O-glucoside Improves Glucose Tolerance in Rats and Decreases Intestinal Sugar Uptake in Caco-2 Cells.

- Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Rel

- In Vitro Phytotoxicity and Antioxidant Activity of Selected Flavonoids.

- Wang, Y., et al. (2013). Quercetin provides greater cardioprotective effect than its glycoside derivative rutin on isoproterenol-induced cardiac fibrosis in the rat. Canadian journal of physiology and pharmacology, 91(10), 808-815. [Link]

- Antihyperglycemic Potential of Quercetin-3-glucoside Isolated from Leucaena leucocephala Seedpods via the SIRT1/AMPK/GLUT4 Signaling Cascade.

- The Protective Effect of Quercetin-3-O-β-D-Glucuronopyranoside on Ethanol-induced Damage in Cultured Feline Esophageal Epithelial Cells.

- Bondonno, C. P., et al. (2016). Acute effects of quercetin-3-O-glucoside on endothelial function and blood pressure: a randomized dose-response study. The American journal of clinical nutrition, 104(1), 97–104. [Link]

- Biological activity of quercetin-3-O-glucoside, a known plant flavonoid.

- The bioavailability, absorption, metabolism, and regulation of glucolipid metabolism disorders by quercetin and its important glycosides: A review.

- A Review on Structure, Modifications and Structure-Activity Relation of Quercetin and Its Deriv

- Cell-based screening assay for anti-inflamm

- Rauf, A., et al. (2018). Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo. Journal of BUON : official journal of the Balkan Union of Oncology, 23(2), 529–531. [Link]

- Effect of quercetin and quercetin-3-β-D-glucoside on level of reactive oxygen species of C6 glial cells tre

- Antiviral Significance of Isoquercetin (Quercetin-3-O-Glucoside) With Special Reference to its Anti-Coronaviral Potential.

- Ndhlala, A. R., et al. (2016). Cytotoxicity, Antioxidant and Apoptosis Studies of Quercetin-3-O Glucoside and 4-(β-D-Glucopyranosyl-1→4-α-L-Rhamnopyranosyloxy)-Benzyl Isothiocyanate from Moringa oleifera. Anticancer agents in medicinal chemistry, 16(5), 648–656. [Link]

- Multifaceted Biological Activity of Rutin, Quercetin, and Quercetin's Glucosides.

- Anti-Diabetic Effect of Quercetin to Reduce Blood Sugar Levels.

- Molecular Targets Underlying the Anticancer Effects of Quercetin: An Upd

- Quercetin: A Bioactive Compound Imparting Cardiovascular and Neuroprotective Benefits: Scope for Exploring Fresh Produce, Their Wastes, and By-Products.

- Nie, J., et al. (2013). Quercetin and quercetin-3-O-glucuronide are equally effective in ameliorating endothelial insulin resistance through inhibition of reactive oxygen species-associated inflammation. Molecular nutrition & food research, 57(3), 463–471. [Link]

- Neuroprotective Effects of Quercetin on Ischemic Stroke: A Liter

- Antioxidant profiling of C3 quercetin glycosides: Quercitrin, Quercetin 3-β-D-glucoside and Quercetin 3-O-(6 " -O-malonyl)-β-D- glucoside in cell free environment.

- The Potential Benefits of Quercetin for Brain Health: A Review of Anti-Inflamm

- Role of Quercetin Flavonoid as Antidiabetic: A Review.

- Inflammation Detection | Inflammasome Activity Assays.

- The Therapeutic Effects and Mechanisms of Quercetin on Metabolic Diseases: Pharmacological D

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Review on Structure, Modifications and Structure-Activity Relation of Quercetin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activity of quercetin-3-O-glucoside, a known plant flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The bioavailability, absorption, metabolism, and regulation of glucolipid metabolism disorders by quercetin and its important glycosides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioavailabilities of quercetin-3-glucoside and quercetin-4'-glucoside do not differ in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Quercetin-3-Glucoside Extracted from Apple Pomace Induces Cell Cycle Arrest and Apoptosis by Increasing Intracellular ROS Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigating the Antioxidant Capacity of Newly Synthesized Flavonoids via DPPH Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quercetin-3-O-β-D-glucoside decreases the bioavailability of cyclosporin A through regulation of drug metabolizing enzymes, transporters and nuclear receptors in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quercetin and quercetin-3-O-glucuronide are equally effective in ameliorating endothelial insulin resistance through inhibition of reactive oxygen species-associated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]

- 18. researchgate.net [researchgate.net]

- 19. Cytotoxicity, Antioxidant and Apoptosis Studies of Quercetin-3-O Glucoside and 4-(β-D-Glucopyranosyl-1→4-α-L-Rhamnopyranosyloxy)-Benzyl Isothiocyanate from Moringa oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Anti-Cancer Effect of Quercetin: Molecular Implications in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Molecular Targets Underlying the Anticancer Effects of Quercetin: An Update [mdpi.com]

- 22. noblelifesci.com [noblelifesci.com]

- 23. Neuropharmacological Effects of Quercetin: A Literature-Based Review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. metaphactory [semopenalex.org]

- 26. researchgate.net [researchgate.net]

- 27. Acute effects of quercetin-3-O-glucoside on endothelial function and blood pressure: a randomized dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Potential Role of Quercetin Glycosides as Anti-Atherosclerotic Food-Derived Factors for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Quercetin provides greater cardioprotective effect than its glycoside derivative rutin on isoproterenol-induced cardiac fibrosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. boostceuticals.com [boostceuticals.com]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. pubs.acs.org [pubs.acs.org]

- 34. The Therapeutic Effects and Mechanisms of Quercetin on Metabolic Diseases: Pharmacological Data and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Quercetin-3'-glucoside in Plants: Natural Sources, Distribution, and Analysis

Abstract

Quercetin-3'-glucoside, also known as isoquercitrin, is a vital flavonoid glycoside ubiquitously present in the plant kingdom. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the natural sources, biosynthesis, and distribution of this important phytochemical. We will delve into the enzymatic pathways governing its formation, its prevalence across various plant species, factors influencing its concentration, and robust analytical methodologies for its extraction and quantification. This document aims to serve as a foundational resource for harnessing the potential of this compound in various scientific and therapeutic applications.

Introduction: The Significance of this compound

Quercetin, a pentahydroxyflavonol, is one of the most abundant dietary flavonoids. However, in nature, it predominantly exists in its glycosylated forms. The attachment of sugar moieties, a process known as glycosylation, significantly impacts the solubility, stability, and bioavailability of the parent quercetin molecule.[1][2] this compound (isoquercitrin) is a prominent example, where a glucose molecule is attached to the hydroxyl group at the 3' position of the quercetin backbone. This specific glycosylation has been shown to enhance its absorption and biological activity compared to the aglycone form.[3]

Modern pharmacological studies have revealed that isoquercitrin possesses a wide array of biological activities, including anti-inflammatory, antioxidant, and potential therapeutic effects on the circulatory, nervous, and metabolic systems.[4] Understanding its natural distribution and the factors governing its synthesis in plants is paramount for its efficient extraction and utilization in functional foods, dietary supplements, and pharmaceutical development.

Biosynthesis of this compound in Planta

The formation of this compound is a multi-step enzymatic process that occurs as a branch of the general phenylpropanoid pathway. The biosynthesis can be broadly divided into two major stages: the synthesis of the quercetin aglycone and the subsequent glycosylation.

Formation of the Quercetin Aglycone

The journey begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions to produce 4-coumaroyl-CoA. This molecule then enters the flavonoid biosynthesis pathway. Chalcone synthase, a key enzyme, catalyzes the condensation of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone. This is subsequently isomerized to naringenin, a central precursor for various flavonoids. Through the action of flavanone 3-hydroxylase (F3H), dihydrokaempferol is formed, which can then be hydroxylated by flavonoid 3'-hydroxylase (F3'H) to produce dihydroquercetin. Finally, flavonol synthase (FLS) oxidizes dihydroquercetin to yield the quercetin aglycone.[5]

The Crucial Glycosylation Step

The final and defining step in the biosynthesis of this compound is the attachment of a glucose molecule to the quercetin backbone. This reaction is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs).[2] These enzymes utilize UDP-glucose as the activated sugar donor and transfer the glucose moiety to a specific hydroxyl group on the quercetin molecule.[6]

The regioselectivity of UGTs is critical in determining the final glycosylated product. For the synthesis of this compound, a UGT with specificity for the 3'-hydroxyl group of quercetin is required. While UGTs that glycosylate the 3- and 7-hydroxyl positions are more commonly characterized, those acting on the B-ring hydroxyls are also present in various plant species.[6][7][8] The expression and activity of these specific UGTs are often tissue-specific and can be induced by various developmental and environmental cues.

Sources

- 1. Natural Product Glycosylation: Biocatalytic Synthesis of Quercetin-3,4'-O-diglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. Isoquercitrin: From natural source to clinical candidate - Synthesis, pharmacology, and metabolic safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Functional analysis of a UDP-glucosyltransferase gene contributing to biosynthesis of the flavonol triglycoside in tea plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Glycosylation of quercetin with cultured plant cells and cyclodextrin glucanotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to the Biosynthesis of Quercetin-3'-O-glucoside in Plant Metabolism

Abstract: Quercetin, a flavonol ubiquitously distributed throughout the plant kingdom, is lauded for its significant antioxidant and pharmacological properties.[1][2] In planta, quercetin rarely exists in its aglycone form, predominantly occurring as glycosylated derivatives which exhibit altered solubility, stability, and bioavailability.[3][4][5] Quercetin-3-O-glucoside (isoquercitrin) is one of the most common of these glycosides, playing vital roles in plant development and defense against biotic and abiotic stresses.[2][4][6] This technical guide provides an in-depth exploration of the complete biosynthetic pathway of Quercetin-3'-O-glucoside, beginning with the general phenylpropanoid pathway and culminating in the specific glycosylation event. We will dissect the enzymatic machinery, regulatory networks, and provide validated experimental workflows for researchers in plant science and drug discovery.

The Core Biosynthetic Engine: From Phenylalanine to the Quercetin Aglycone

The journey to Quercetin-3'-O-glucoside begins deep within the central pathways of plant secondary metabolism. The foundational carbon skeleton is derived from the amino acid L-phenylalanine via the general phenylpropanoid pathway, which serves as a metabolic hub for the synthesis of thousands of natural products, including flavonoids, lignins, and stilbenes.[1][7][8]

The General Phenylpropanoid Pathway

This initial sequence of three enzymatic reactions is highly conserved across the plant kingdom and is fundamental for redirecting carbon flow from primary metabolism into a vast array of secondary metabolic routes.[7]

-

Phenylalanine Ammonia-Lyase (PAL): The committed step of the pathway, PAL catalyzes the non-oxidative deamination of L-phenylalanine to produce cinnamic acid.[7][9] This reaction establishes the core C6-C3 phenylpropanoid skeleton.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H introduces a hydroxyl group at the C4 position of the phenyl ring of cinnamic acid, yielding p-coumaric acid.[7][9]

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming a high-energy thioester bond. The resulting product, 4-coumaroyl-CoA, is a critical branch-point intermediate, standing at the crossroads of numerous downstream pathways.[7][9][10]

Entry into Flavonoid Synthesis

From 4-coumaroyl-CoA, the pathway enters the dedicated flavonoid biosynthesis route. The formation of the characteristic three-ring (C6-C3-C6) flavonoid backbone is initiated by the first committed enzyme of this branch.

-

Chalcone Synthase (CHS): CHS catalyzes the iterative condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA (derived from primary carbohydrate metabolism) to form naringenin chalcone.[7][11][12] This reaction builds the foundational structure of all flavonoids.

-

Chalcone Isomerase (CHI): Naringenin chalcone is rapidly and stereospecifically isomerized by CHI to form (2S)-naringenin, a flavanone.[7][11] This cyclization event forms the central C-ring of the flavonoid skeleton.

Formation of the Flavonol Core: Quercetin

Naringenin serves as the precursor for various flavonoid classes. The synthesis of the flavonol quercetin requires a series of hydroxylation and oxidation reactions.

-

Flavanone 3-Hydroxylase (F3H): This 2-oxoglutarate-dependent dioxygenase (2-ODD) introduces a hydroxyl group at the C3 position of the C-ring of naringenin, producing dihydrokaempferol (DHK).[10][12]

-

Flavonoid 3'-Hydroxylase (F3'H): Another critical cytochrome P450 enzyme, F3'H hydroxylates the B-ring of DHK at the 3' position to yield dihydroquercetin (DHQ), also known as taxifolin.[9][10]

-

Flavonol Synthase (FLS): FLS, also a 2-ODD, introduces a double bond between the C2 and C3 atoms of the C-ring of dihydroquercetin. This oxidation step creates the final flavonol structure of quercetin.[10][12]

The following diagram illustrates the complete pathway from L-phenylalanine to the quercetin aglycone.

The Final Modification: Glycosylation to Quercetin-3'-O-glucoside

The conversion of the quercetin aglycone into its 3-O-glucoside derivative is the final and critical step. This reaction is catalyzed by a specific class of enzymes known as UDP-glycosyltransferases (UGTs).[3][13]

Glycosylation serves several crucial functions in the plant:

-

Increased Solubility: The addition of a hydrophilic sugar moiety significantly increases the water solubility of the otherwise hydrophobic quercetin aglycone.[3][14]

-

Enhanced Stability: Glycosylation protects the flavonoid core from oxidative degradation.[3]

-

Subcellular Trafficking and Storage: The glycoside form is typically targeted for storage in the vacuole.

-

Modulated Bioactivity: Glycosylation alters the biological activity of the flavonoid, influencing its role in plant-microbe interactions and defense.[3]

The Role of UDP-Glycosyltransferases (UGTs)

UGTs belong to the large GT1 family of glycosyltransferases.[13] They catalyze the transfer of a sugar moiety from an activated nucleotide sugar donor, most commonly UDP-glucose, to a specific hydroxyl group on an acceptor molecule, in this case, quercetin.[13][15]

The reaction can be summarized as: Quercetin + UDP-Glucose → Quercetin-3-O-glucoside + UDP

Plant UGTs are characterized by a highly conserved C-terminal domain of approximately 44 amino acids, known as the Plant Secondary Product Glycosyltransferase (PSPG) box, which is involved in binding the UDP-sugar donor.[3][13] The N-terminal region is more variable and is responsible for recognizing and binding the specific acceptor substrate (e.g., quercetin), thereby determining the enzyme's regioselectivity.[13] Numerous UGTs capable of glycosylating quercetin at the 3-O position have been identified from various plant species.[15][16]

Regulation of the Biosynthetic Pathway

The production of Quercetin-3'-O-glucoside is a tightly regulated process, controlled at the transcriptional level in response to both developmental cues and environmental stimuli.

-

Transcriptional Control: The expression of genes encoding the biosynthetic enzymes (e.g., CHS, FLS, UGT) is often coordinately regulated by a complex of transcription factors. The MYB-bHLH-WD40 (MBW) complex is a well-characterized regulator of flavonoid biosynthesis. Specifically, R2R3-MYB transcription factors, such as AtMYB12 in Arabidopsis, have been shown to be key activators of flavonol synthesis genes.[4]

-

Environmental Induction: The pathway is highly responsive to abiotic stresses. For instance, exposure to UV-B radiation is a potent inducer of flavonol biosynthesis gene expression, leading to the accumulation of quercetin glycosides that act as UV-B protectants.[4][17] Other stresses like drought and high salinity can also enhance the production of these compounds as part of the plant's antioxidant defense system.[8]

Experimental Methodologies

Studying the biosynthesis of Quercetin-3'-O-glucoside requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The workflow below outlines a standard approach for identifying and functionally characterizing a candidate UGT gene involved in this pathway.

Detailed Protocol: In Vitro Enzyme Assay for a Candidate UGT

This protocol describes a representative method for confirming the function of a purified recombinant UGT enzyme.

Causality: The objective is to demonstrate that the candidate protein can specifically catalyze the transfer of glucose from UDP-glucose to the quercetin aglycone, and to identify the resulting product. Using a purified recombinant protein ensures that the observed activity is attributable solely to the candidate enzyme.

Methodology:

-

Reaction Mixture Preparation:

-

In a 1.5 mL microcentrifuge tube, prepare a 100 µL reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

1 mM Dithiothreitol (DTT) (to maintain a reducing environment for the enzyme)

-

5 µg of purified recombinant UGT protein

-

100 µM Quercetin (acceptor substrate, dissolved in DMSO)

-

2 mM UDP-Glucose (sugar donor)

-

-

Control Reactions: Prepare two controls: one without the enzyme and one without the UDP-Glucose donor. This is critical to validate that product formation is dependent on both components.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for 1 hour. The temperature and time can be optimized based on enzyme stability and activity.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume (100 µL) of ice-cold methanol. This denatures the enzyme and precipitates proteins.

-

-

Sample Preparation for Analysis:

-

Centrifuge the terminated reaction at 14,000 x g for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

Product Analysis by HPLC:

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Use a gradient of two solvents: (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

-

A typical gradient might be: 10% B to 60% B over 30 minutes.

-

Monitor the elution profile at 350 nm, the characteristic absorbance maximum for quercetin derivatives.

-

Validation: Compare the retention time of the newly formed peak in the full reaction with an authentic standard of Quercetin-3'-O-glucoside. The peak should be absent in the control reactions. Further confirmation is achieved by collecting the peak and analyzing its mass by LC-MS, which should correspond to the mass of quercetin plus a hexose moiety (162 Da).[16]

-

Quantitative Data on Flavonoid UGTs

The efficiency and substrate preference of UGTs can be quantified by their kinetic parameters. While specific values vary widely between enzymes from different species, the table below provides a representative summary of activities for UGTs acting on flavonols.

| Enzyme Source | Substrate(s) | Sugar Donor | Product(s) | Reference |

| Glycine max (Soybean) - UGT72X4 | Kaempferol, Quercetin | UDP-Glucose | Kaempferol/Quercetin glucosides | [16] |

| Glycine max (Soybean) - UGT88E19 | Quercetin, Daidzein | UDP-Glucose | Quercetin/Daidzein glucosides | [16] |

| Crocosmia x crocosmiiflora - UGT77B2 | Myricetin, Quercetin, Kaempferol | UDP-Rhamnose | Corresponding rhamnosides | [15] |

| Arabidopsis thaliana - AtUGT78D2 | Quercetin | UDP-Glucose | Quercetin 3-O-glucoside | [18] |

| Arabidopsis thaliana - AtUGT89C1 | Quercetin 3-O-glucoside | UDP-Rhamnose | Quercetin 3-O-glucoside-7-O-rhamnoside | [18] |

Conclusion and Future Directions

The biosynthesis of Quercetin-3'-O-glucoside is a sophisticated, multi-step process that is integral to plant fitness and adaptation. It begins with the core phenylpropanoid pathway and culminates in a specific glycosylation event mediated by UGT enzymes. A thorough understanding of this pathway, from the enzymes involved to its complex regulation, is paramount for researchers. For drug development professionals, harnessing this knowledge is key to the metabolic engineering of plants or microbial systems for the scaled production of high-value bioactive compounds like isoquercitrin, which possesses superior solubility and bioavailability compared to its aglycone.[14][19] Future research will likely focus on discovering novel UGTs with unique regioselectivity to generate a wider diversity of flavonoid glycosides and on elucidating the intricate signaling networks that control flux through this vital metabolic pathway.

References

- Biosynthetic pathway for quercetin. | Download Scientific Diagram. (n.d.). ResearchGate.

- Plant specific phenylpropanoid pathway for the synthesis of the... (n.d.). ResearchGate.

- Irmisch, S., et al. (2018). Discovery of UDP-Glycosyltransferases and BAHD-Acyltransferases Involved in the Biosynthesis of the Antidiabetic Plant Metabolite Montbretin A. Plant Cell, 30(5), 1876-1891.

- Li, Y., et al. (2017). Genome-Wide Identification and Functional Characterization of UDP-Glucosyltransferase Genes Involved in Flavonoid Biosynthesis in Glycine max. Plant and Cell Physiology, 58(8), 1341-1354.

- Zhang, Y., et al. (2022). Identification and Functional Verification of the Glycosyltransferase Gene Family Involved in Flavonoid Synthesis in Rubus chingii Hu. International Journal of Molecular Sciences, 23(23), 15206.

- Genome-Wide Identification and Functional Characterization of UDP-Glucosyltransferase Genes Involved in Flavonoid Biosynthesis in Glycine max. (n.d.). ResearchGate.

- Li, Y., et al. (2017). Genome-Wide Identification and Functional Characterization of UDP-Glucosyltransferase Genes Involved in Flavonoid Biosynthesis in Glycine max. Plant and Cell Physiology, 58(8), 1341-1354.

- Metabolism of quercetin. The diagram illustrates the enzymatic... (n.d.). ResearchGate.

- Thwe, A. A., et al. (2014). Efficient Rutin and Quercetin Biosynthesis through Flavonoids-Related Gene Expression in Fagopyrum tataricum Gaertn. Hairy Root Cultures with UV-B Irradiation. Journal of Agricultural and Food Chemistry, 62(23), 5345-5353.

- Vassão, D. G., et al. (2007). Structure and function of enzymes involved in the biosynthesis of phenylpropanoids. Current Opinion in Plant Biology, 10(3), 256-263.

- Bhargava, A., et al. (2013). A bacterial quercetin oxidoreductase QuoA-mediated perturbation in the phenylpropanoid metabolic network increases lignification with a concomitant decrease in phenolamides in Arabidopsis. Journal of Experimental Botany, 64(13), 4163-4179.

- Wen, W., et al. (2020). The Flavonoid Biosynthesis Network in Plants. International Journal of Molecular Sciences, 21(23), 9034.

- Phenylpropanoid pathway. (n.d.). ResearchGate.

- Biological activity of quercetin-3-O-glucoside, a known plant flavonoid. (n.d.). ResearchGate.

- D'Amelia, V., et al. (2023). Quercetin 3-O-Glucuronide from Aglianico Vine Leaves: A Selective Sustainable Recovery and Accumulation Monitoring. Molecules, 28(14), 5396.

- Sharma, A., et al. (2019). Response of Phenylpropanoid Pathway and the Role of Polyphenols in Plants under Abiotic Stress. Molecules, 24(13), 2452.

- Li, S., et al. (2020). Transcriptional regulation of flavonol biosynthesis in plants. Horticulture Research, 7, 1-13.

- Razavi, S. M., et al. (2009). Biological activity of quercetin-3-O-glucoside, a known plant flavonoid. Bioorganicheskaia Khimiia, 35(3), 414-416.

- Synthesis of quercetin 3- O-glucoside-7-O-rhamnoside and quercetin... (n.d.). ResearchGate.

- Kim, M. J., et al. (2013). Biocatalytic synthesis of quercetin 3-O-glucoside-7-O-rhamnoside by metabolic engineering of Escherichia coli. Chembiochem, 14(18), 2418-2422.

- Lee, H. A., et al. (2013). Synthesis of quercetin-3-O-glucoside from rutin by Penicillium decumbens naringinase. Journal of Food Science, 78(4), C551-C556.

- Synthesis of Quercetin-3-O-Glucoside from Rutin by Penicillium decumbens Naringinase | Request PDF. (n.d.). ResearchGate.

- Sawai, T., et al. (2022). Potential Role of Quercetin Glycosides as Anti-Atherosclerotic Food-Derived Factors for Human Health. Nutrients, 14(19), 4169.

- Quercetin-3'-glucoside: Significance and symbolism. (n.d.). Dimensions.

- Lee, H. A., et al. (2013). Synthesis of Quercetin-3-O-Glucoside from rutin by penicillium decumbens naringinase. Journal of Food Science, 78(4), C551-C556.

- Kumar, S., et al. (2021). In vitro anti-inflammatory property of a Quercetin-3-O-diglucoside-7-O-glucoside characterized from fresh leaves of Trigonella foenum-graecum L. Journal of Ethnopharmacology, 276, 114175.

- Quercetin 3-O-glucoside (Isoquercitrin, 3). (n.d.). ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Potential Role of Quercetin Glycosides as Anti-Atherosclerotic Food-Derived Factors for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological activity of quercetin-3-O-glucoside, a known plant flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Response of Phenylpropanoid Pathway and the Role of Polyphenols in Plants under Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Efficient Rutin and Quercetin Biosynthesis through Flavonoids-Related Gene Expression in Fagopyrum tataricum Gaertn. Hairy Root Cultures with UV-B Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification and Functional Verification of the Glycosyltransferase Gene Family Involved in Flavonoid Synthesis in Rubus chingii Hu - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of quercetin-3-O-glucoside from rutin by Penicillium decumbens naringinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of UDP-Glycosyltransferases and BAHD-Acyltransferases Involved in the Biosynthesis of the Antidiabetic Plant Metabolite Montbretin A - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Quercetin 3-O-Glucuronide from Aglianico Vine Leaves: A Selective Sustainable Recovery and Accumulation Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Anti-inflammatory Effects of Quercetin-3'-glucoside in Cellular Models

Introduction: Targeting Cellular Inflammation with Quercetin-3'-glucoside

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense yet detrimental when dysregulated. At the cellular level, the inflammatory cascade is orchestrated by a complex network of signaling pathways and molecular mediators. When cells like macrophages detect a threat, such as bacterial lipopolysaccharide (LPS), they initiate a potent response characterized by the production of nitric oxide (NO), a signaling molecule, and a barrage of pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2] While crucial for immunity, chronic or excessive production of these mediators drives the pathology of numerous diseases.

Quercetin, a flavonoid ubiquitously found in plants, is well-regarded for its antioxidant and anti-inflammatory properties.[3][4][5] However, in nature and in our diet, quercetin predominantly exists in its glycosylated forms. This compound (Q3G), also known as isoquercitrin, is one such derivative that has garnered significant attention for its potential therapeutic applications, including anti-inflammatory effects.[6][7][8] This guide provides an in-depth technical overview of the mechanisms by which Q3G modulates inflammatory responses in cellular models and presents detailed protocols for its experimental validation. Our focus will be on the canonical inflammatory signaling pathways—Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK)—and their modulation by Q3G in the context of LPS-stimulated macrophages.

Core Mechanistic Insights: How this compound Quells Inflammation

The anti-inflammatory prowess of Q3G lies in its ability to intervene in the core signaling cascades that translate an inflammatory stimulus into a full-blown cellular response. The most critical of these are the NF-κB and MAPK pathways.

Attenuation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, acting as a master regulator of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).[9][10]

Causality of Experimental Approach: To investigate the anti-inflammatory effects of Q3G, a common and effective model is the use of murine macrophage cell lines, such as RAW 264.7, stimulated with LPS.[1][11][12] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the NF-κB pathway.

In a resting state, the NF-κB dimer (typically p65/p50) is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon LPS stimulation, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of pro-inflammatory genes.[5][9]

Quercetin and its glycosides have been shown to inhibit this cascade.[4][10][13][14][15] Q3G is hypothesized to interfere with the activation of the IKK complex, thereby preventing the degradation of IκBα and sequestering NF-κB in the cytoplasm.[7] This blockade of NF-κB nuclear translocation is a key mechanism behind the reduced expression of iNOS, TNF-α, and IL-6 observed in Q3G-treated cells.[16][17]

Figure 2: this compound's modulation of the MAPK pathway.

Experimental Validation: A Step-by-Step Guide

To rigorously assess the anti-inflammatory effects of Q3G in a cellular model, a series of well-controlled experiments are necessary. The following protocols provide a comprehensive workflow, from initial cytotoxicity assessment to the quantification of key inflammatory markers.

Experimental Workflow Overview

Sources

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Assessment of anti-inflammatory and antioxidant activity of quercetin-rutin blend (SophorOx™) - an invitro cell based assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and ex vivo anti-inflammatory activity of quercetin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro and Molecular Docking Analysis of Quercetin as an Anti-inflammatory and Antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quercetin-3-Glucoside Extracted from Apple Pomace Induces Cell Cycle Arrest and Apoptosis by Increasing Intracellular ROS Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory, Antioxidant, Moisturizing, and Antimelanogenesis Effects of Quercetin 3-O-β-D-Glucuronide in Human Keratinocytes and Melanoma Cells via Activation of NF-κB and AP-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quercetin-3-O-β-D-Glucuronide Suppresses Lipopolysaccharide-Induced JNK and ERK Phosphorylation in LPS-Challenged RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quercetin-3-O-β-D-Glucuronide Suppresses Lipopolysaccharide-Induced JNK and ERK Phosphorylation in LPS-Challenged RAW264.7 Cells -Biomolecules & Therapeutics | 학회 [koreascience.kr]

- 13. Quercetin, a potent suppressor of NF-κB and Smad activation in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Quercetin 3-O-beta-(2''-galloyl)-glucopyranoside inhibits endotoxin LPS-induced IL-6 expression and NF-kappa B activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

Introduction: The Rationale for Investigating Quercetin-3'-glucoside

An In-Depth Technical Guide to the Anti-Cancer Properties of Quercetin-3'-glucoside

This guide provides a technical overview of this compound (Q3G), a prevalent flavonoid glycoside, and its emerging potential as an anti-cancer agent. Designed for researchers, scientists, and drug development professionals, this document synthesizes current preclinical evidence, elucidates key molecular mechanisms, and presents validated experimental protocols to investigate its therapeutic efficacy.

Quercetin, a flavonoid aglycone, is renowned for its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2] However, in dietary sources and within systemic circulation, quercetin predominantly exists in its glycosidic forms, such as this compound (Q3G), also known as isoquercitrin.[3][4][5] The sugar moiety significantly impacts the bioavailability and absorption of these compounds.[3][6] Q3G is rapidly absorbed in humans, making the investigation of its direct biological activities, rather than solely those of its aglycone metabolite, a critical pursuit in translational research.[3][5]

Preclinical studies have demonstrated that Q3G exhibits selective cytotoxicity against various cancer cell lines while showing significantly lower toxicity to normal cells, highlighting its potential as a targeted therapeutic agent.[7][8][9] This guide delves into the core mechanisms underpinning these anti-neoplastic properties and the methodologies required to validate them in a research setting.

Core Anti-Cancer Mechanisms of Action

Q3G exerts its anti-cancer effects through a multi-targeted approach, primarily by inducing programmed cell death (apoptosis), halting cell cycle progression, and modulating key signaling pathways that govern cell proliferation and survival.

Induction of Apoptosis

Apoptosis is a regulated process of cell death essential for eliminating damaged or cancerous cells. Q3G has been shown to trigger apoptosis in various cancer cell lines, including cervical (HeLa), hepatocellular (HepG2), and colon (Caco-2) carcinoma cells.[7][9][10] The induction of apoptosis by Q3G is a cornerstone of its anti-cancer activity and is mechanistically driven by the intrinsic (mitochondrial) pathway.

Key Mechanistic Events:

-

Increased Reactive Oxygen Species (ROS) Generation: Q3G treatment leads to an increase in intracellular ROS levels.[10][11][12] While flavonoids are known for their antioxidant properties, at certain concentrations within the tumor microenvironment, they can act as pro-oxidants. This elevated oxidative stress disrupts cellular homeostasis, leading to mitochondrial damage and subsequent apoptosis.[10][13]

-

Modulation of Bcl-2 Family Proteins: The commitment to mitochondrial-mediated apoptosis is tightly regulated by the Bcl-2 family of proteins. Q3G treatment alters the balance of these proteins by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[10][11][12] This increased Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the outer mitochondrial membrane.[12]

-

Caspase Activation: The disruption of the mitochondrial membrane potential results in the release of cytochrome c into the cytoplasm. This triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, Q3G has been shown to activate caspase-9 (the initiator caspase for the intrinsic pathway) and caspase-3 (a key executioner caspase).[7][8][10][11] Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological changes of apoptosis.[8]

Caption: Experimental workflow for apoptosis detection.

Analysis of Signaling Pathways: Western Blotting

Western blotting is a core technique used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms affected by Q3G. It is particularly useful for assessing the activation state of kinases (via phospho-specific antibodies) and the expression levels of apoptosis-related proteins like Bcl-2 and Bax. [14][15] Step-by-Step Protocol:

-

Protein Extraction:

-

Treat cells with Q3G as described previously.

-

Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at high speed (e.g., 14,000 x g for 15 min at 4°C) to pellet cell debris. Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay. This ensures equal loading of protein for all samples.

-

-

SDS-PAGE:

-

Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

-

Load the samples onto a polyacrylamide gel (SDS-PAGE) to separate proteins based on their molecular weight. Include a molecular weight marker.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose) via electroblotting. [16]5. Blocking and Antibody Incubation:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding. [16] * Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-phospho-ERK, anti-Caspase-3) overnight at 4°C.

-

Wash the membrane multiple times with TBST to remove unbound primary antibody.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again with TBST.

-

Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

-

Analyze the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to correct for loading variations.

-

Quantitative Data Summary

The efficacy of Q3G varies across different cancer cell lines and treatment conditions. The following table summarizes representative quantitative data from preclinical studies.

| Cell Line | Cancer Type | Assay | Treatment Condition | Result | Reference |

| HeLa | Cervical Cancer | Viability (WST) | 30 µg/mL Q3G, 48h | Cell viability decreased | [10] |

| HeLa | Cervical Cancer | Apoptosis | 30 µg/mL Q3G, 48h | ~20% early apoptosis, ~35% late apoptosis | [10] |

| HeLa | Cervical Cancer | Cell Cycle | 30 µg/mL Q3G, 48h | ~63% of cells in S phase (vs. 38% control) | [10][12] |

| HepG2 | Liver Cancer | Cytotoxicity | Dose-dependent | IC50 of 150 µg/mL | [9] |

| HepG2 | Liver Cancer | Cell Cycle | 100 µM Q3G | Arrest in S-phase | [8] |

| Caco-2 | Colon Cancer | Cytotoxicity | Dose-dependent | IC50 of 79 µg/mL | [9] |

| HEK293 | Normal Kidney | Cytotoxicity | Dose-dependent | IC50 of 186 µg/mL (lower toxicity) | [9] |

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent, acting through well-defined mechanisms including the induction of apoptosis via the intrinsic pathway and the arrest of the cell cycle. [7][10]Its ability to modulate critical pro-survival signaling pathways further underscores its therapeutic promise. [17]The provided experimental protocols offer a robust framework for researchers to further investigate and validate these effects.

Future research should focus on in vivo studies using animal models to confirm these in vitro findings and to evaluate the pharmacokinetics and safety profile of Q3G. [7][8]Furthermore, investigating the synergistic effects of Q3G in combination with conventional chemotherapy agents could lead to more effective and less toxic cancer treatment strategies. [17]The continued exploration of this naturally derived compound holds considerable promise for the future of oncology drug development.

References

- Quercetin-3-Glucoside Extracted from Apple Pomace Induces Cell Cycle Arrest and Apoptosis by Increasing Intracellular ROS Levels. MDPI. [Link]

- Quercetin-3-O-glucoside induces human DNA topoisomerase II inhibition, cell cycle arrest and apoptosis in hepatocellular carcinoma cells. PubMed. [Link]

- Quercetin-3-O-glucoside Induces Human DNA Topoisomerase II Inhibition, Cell Cycle Arrest and Apoptosis in Hepatocellular Carcinoma Cells. Anticancer Research. [Link]

- Apoptosis Protocols. University of South Florida Health. [Link]

- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]

- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH. [Link]

- Quercetin as an innovative therapeutic tool for cancer chemoprevention: Molecular mechanisms and implications in human health. PMC - PubMed Central. [Link]

- Cytotoxicity, Antioxidant and Apoptosis Studies of Quercetin-3-O Glucoside and 4-(β-D-Glucopyranosyl-1→4-α-L-Rhamnopyranosyloxy)

- Differential effect of quercetin and quercetin-3-glucoside on the proliferation of cancer cells.

- Quercetin-3-Glucoside Extracted from Apple Pomace Induces Cell Cycle Arrest and Apoptosis by Increasing Intracellular ROS Levels.

- Quercetin-3-Glucoside Extracted from Apple Pomace Induces Cell Cycle Arrest and Apoptosis by Increasing Intracellular ROS Levels. PubMed. [Link]

- Bioavailabilities of quercetin-3-glucoside and quercetin-4'-glucoside do not differ in humans. PubMed. [Link]

- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

- MTT Proliferation Assay Protocol.

- Cytotoxicity MTT Assay Protocols and Methods.

- The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An upd

- Quercetin-3-Glucoside Extracted from Apple Pomace Induces Cell Cycle Arrest and Apoptosis by Increasing Intracellular ROS Levels. NIH. [Link]

- Quercetin-3-O-β-D-glucoside decreases the bioavailability of cyclosporin A through regulation of drug metabolizing enzymes, transporters and nuclear receptors in r

- Quercetin 3-O-glucoside suppresses epidermal growth factor-induced migration by inhibiting EGFR signaling in pancre

- Bioavailabilities of Quercetin-3-Glucoside and Quercetin-4′-Glucoside Do Not Differ in Humans.

- The bioavailability, absorption, metabolism, and regulation of glucolipid metabolism disorders by quercetin and its important glycosides: A review. PubMed. [Link]

- Anticancer and apoptosis‑inducing effects of quercetin in vitro and in vivo. Oncology Reports. [Link]

- Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling P

- Different antitumor effects of quercetin, quercetin-3′-sulfate and quercetin-3-glucuronide in human breast cancer MCF-7 cells. Food & Function (RSC Publishing). [Link]

- The most important signaling pathways are affected by Quercetin during cancer prevention.

- Molecular Targets Underlying the Anticancer Effects of Quercetin: An Upd

- Showing metabocard for Quercetin 3'-O-glucoside (HMDB0257018).

- Western blot analysis of proteins in the mitogen-activated protein...

- Targets Involved in the Anti-Cancer Activity of Quercetin in Breast, Colorectal and Liver Neoplasms. MDPI. [Link]

Sources

- 1. The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Bioavailabilities of quercetin-3-glucoside and quercetin-4'-glucoside do not differ in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quercetin-3-O-β-D-glucoside decreases the bioavailability of cyclosporin A through regulation of drug metabolizing enzymes, transporters and nuclear receptors in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The bioavailability, absorption, metabolism, and regulation of glucolipid metabolism disorders by quercetin and its important glycosides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quercetin-3-O-glucoside induces human DNA topoisomerase II inhibition, cell cycle arrest and apoptosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quercetin-3-O-glucoside Induces Human DNA Topoisomerase II Inhibition, Cell Cycle Arrest and Apoptosis in Hepatocellular Carcinoma Cells | Anticancer Research [ar.iiarjournals.org]

- 9. Cytotoxicity, Antioxidant and Apoptosis Studies of Quercetin-3-O Glucoside and 4-(β-D-Glucopyranosyl-1→4-α-L-Rhamnopyranosyloxy)-Benzyl Isothiocyanate from Moringa oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Quercetin-3-Glucoside Extracted from Apple Pomace Induces Cell Cycle Arrest and Apoptosis by Increasing Intracellular ROS Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quercetin as an innovative therapeutic tool for cancer chemoprevention: Molecular mechanisms and implications in human health - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quercetin 3-O-glucoside suppresses epidermal growth factor-induced migration by inhibiting EGFR signaling in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Quercetin-3'-Glucoside: A Multi-Faceted Modulator of Glucose Homeostasis in Diabetes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Diabetes mellitus, a metabolic disorder characterized by chronic hyperglycemia, presents a significant global health challenge. The quest for novel therapeutic agents with improved efficacy and safety profiles is a paramount objective in diabetes research. Flavonoids, a class of polyphenolic compounds abundant in plant-based foods, have garnered considerable attention for their potential anti-diabetic properties. Among these, Quercetin-3'-glucoside (Q3G), a prominent glycosylated form of quercetin, has emerged as a promising candidate for modulating glucose metabolism through a multi-pronged mechanistic approach. This technical guide provides a comprehensive overview of the role of Q3G in diabetes and glucose metabolism, delving into its molecular mechanisms of action, providing field-proven experimental protocols for its investigation, and offering insights for its potential therapeutic development. We will explore its impact on intestinal glucose absorption, insulin signaling pathways, and insulin-independent glucose uptake, supported by in vitro and in vivo evidence.

Introduction: The Therapeutic Potential of this compound in Diabetes

The management of type 2 diabetes (T2D) primarily revolves around controlling blood glucose levels to mitigate the risk of long-term complications. Current therapeutic strategies, while effective, are often associated with limitations, including adverse effects and the potential for therapeutic failure over time. This has spurred the investigation of naturally derived compounds that can offer complementary or alternative approaches to diabetes management.

Quercetin, a flavonol found in numerous fruits, vegetables, and grains, has been extensively studied for its antioxidant, anti-inflammatory, and anti-diabetic properties.[1][2] However, in its natural state, quercetin predominantly exists as glycosides, such as this compound (isoquercitrin). The sugar moiety significantly influences the bioavailability and metabolic fate of quercetin, making the study of its glycosidic forms crucial for understanding its physiological effects.[3]

This guide focuses specifically on Q3G and its intricate role in glucose homeostasis. We will dissect its mechanisms of action, moving from its effects in the gastrointestinal tract to its influence on key metabolic tissues like skeletal muscle and liver.

Molecular Mechanisms of Action: A Multi-Target Approach

This compound exerts its anti-diabetic effects through a combination of synergistic mechanisms that collectively contribute to improved glycemic control.

Attenuation of Postprandial Hyperglycemia: Targeting Intestinal Carbohydrate Digestion and Glucose Absorption

A primary strategy for managing T2D is to control the rapid surge in blood glucose that occurs after a meal. Q3G contributes to this by interfering with both the digestion of carbohydrates and the absorption of glucose in the small intestine.

-

Inhibition of α-Glucosidase: This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides. Q3G and its metabolites have been shown to inhibit α-glucosidase activity. For instance, a closely related metabolite, quercetin-3-O-glucuronide, demonstrated a reversible mixed-mode inhibition of α-glucosidase with an IC50 value of 108.11 ± 4.61 μM.[4][5] By slowing down carbohydrate digestion, Q3G helps to blunt the postprandial glycemic spike.

-

Modulation of Intestinal Glucose Transporters: Q3G has been shown to interact with key glucose transporters in the intestinal epithelium. It competitively inhibits the sodium-dependent glucose cotransporter 1 (SGLT1), a primary transporter for glucose and galactose uptake.[6][7] This competitive inhibition reduces the rate of glucose absorption from the intestinal lumen into the enterocytes.

Enhancement of Glucose Uptake in Peripheral Tissues: Insulin-Dependent and Independent Pathways

Once glucose enters the bloodstream, its efficient uptake and utilization by peripheral tissues, primarily skeletal muscle and adipose tissue, are critical for maintaining normal blood glucose levels. Q3G has been shown to enhance glucose uptake through two distinct but complementary signaling pathways.

In insulin-sensitive tissues, the binding of insulin to its receptor triggers a signaling cascade that culminates in the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose entry. Insulin resistance, a hallmark of T2D, is characterized by impairments in this pathway. Quercetin and its glycosides have been demonstrated to improve insulin sensitivity by modulating key components of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway.[8] Treatment with quercetin has been shown to increase the phosphorylation of Akt, a central node in the insulin signaling cascade, leading to enhanced GLUT4 translocation and glucose uptake.[9]

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that, when activated, promotes glucose uptake independently of insulin. This makes it an attractive therapeutic target for overcoming insulin resistance. Quercetin and its glycosides are potent activators of AMPK.[9][10] The activation of AMPK by quercetin leads to the phosphorylation of its downstream targets, which in turn stimulates the translocation of GLUT4 to the plasma membrane, thereby increasing glucose uptake in skeletal muscle cells.[9]

Antioxidant and Anti-inflammatory Effects in a Diabetic Milieu

Chronic hyperglycemia in diabetes leads to increased production of reactive oxygen species (ROS) and a state of chronic low-grade inflammation, both of which contribute to insulin resistance and the development of diabetic complications. Quercetin is a potent antioxidant and anti-inflammatory agent.[2][11][12]

-

Scavenging of Reactive Oxygen Species: Q3G can directly scavenge free radicals and also enhance the activity of endogenous antioxidant enzymes, thereby reducing oxidative stress.[11]

-

Inhibition of Pro-inflammatory Pathways: Q3G has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[13][14] By suppressing NF-κB, Q3G can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are known to impair insulin signaling.[15][16][17]

Experimental Validation: Protocols and Methodologies

The following section provides standardized, step-by-step protocols for key in vitro assays to evaluate the bioactivity of this compound on glucose metabolism.

In Vitro α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of Q3G on the activity of α-glucosidase.

Protocol:

-

Prepare a reaction mixture containing 50 µL of 100 mM phosphate buffer (pH 6.8), 10 µL of α-glucosidase solution (1.0 U/mL), and 20 µL of varying concentrations of Q3G dissolved in a suitable solvent (e.g., DMSO).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution.

-

Incubate the reaction mixture at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of 0.1 M Na2CO3.

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100.

-

Determine the IC50 value by plotting the percentage of inhibition against the concentration of Q3G.

Cellular Glucose Uptake Assay using 2-NBDG in C2C12 Myotubes

This assay measures the ability of Q3G to stimulate glucose uptake in a skeletal muscle cell line.[18][19][20][21]

Protocol:

-

Cell Culture and Differentiation: Culture C2C12 myoblasts in DMEM with 10% FBS. Upon reaching confluence, induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

-

Serum Starvation: Wash the differentiated myotubes with PBS and incubate in serum-free DMEM for 2-4 hours.

-

Compound Treatment: Treat the cells with various concentrations of Q3G or positive control (e.g., 100 nM insulin) for a specified period (e.g., 30 minutes to 24 hours).

-

2-NBDG Incubation: Add the fluorescent glucose analog, 2-NBDG, to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.

-

Washing: Terminate the uptake by washing the cells three times with ice-cold PBS to remove extracellular 2-NBDG.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader (excitation/emission ~485/535 nm) or visualize by fluorescence microscopy.

-

Data Analysis: Normalize the fluorescence intensity to the protein content of each well and express the results as a fold change relative to the untreated control.

Western Blot Analysis of PI3K/Akt and AMPK Signaling Pathways

This technique is used to assess the effect of Q3G on the phosphorylation status of key proteins in the insulin and AMPK signaling pathways in cell lines such as HepG2 (liver) or L6 (muscle) myotubes.[8][22][23][24]

Protocol:

-

Cell Culture and Treatment: Culture cells to 80-90% confluency and then treat with Q3G at various concentrations and time points.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-Akt, Akt, p-AMPK, AMPK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Evidence and Clinical Perspectives